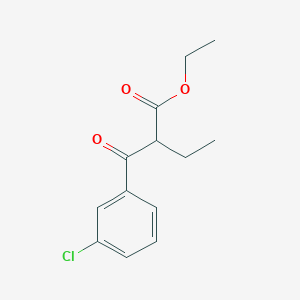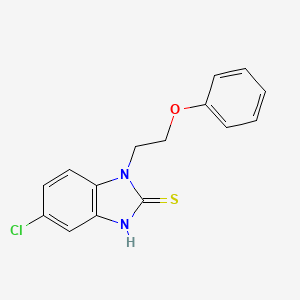![molecular formula C11H17NO2 B1527298 [2-(2-Methoxyethoxy)-4-methylphenyl]methanamine CAS No. 1249721-27-4](/img/structure/B1527298.png)
[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine
Übersicht
Beschreibung
[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Potenzielle Synthese eines therapeutischen Wirkstoffs
“[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine” kann als Vorläufer bei der Synthese von therapeutischen Wirkstoffen dienen. Seine Struktur deutet auf eine potenzielle Aktivität im zentralen Nervensystem hin, da die Methanamingruppe vorhanden ist, die bei der Entwicklung von Medikamenten zur Behandlung neurologischer Erkrankungen hilfreich sein könnte .
Landwirtschaft: Pestizidformulierung
In der Landwirtschaft könnte diese Verbindung auf ihre Wirksamkeit in Pestizidformulierungen untersucht werden. Die Methoxyethoxygruppe könnte zur Löslichkeit und Penetration beitragen und so die Abgabe der Wirkstoffe an das Pflanzengewebe verbessern .
Materialwissenschaften: Polymerchemie
Die molekulare Struktur der Verbindung deutet auf potenzielle Anwendungen in der Polymerchemie innerhalb der Materialwissenschaften hin. Sie könnte verwendet werden, um die Eigenschaften von Polymeren zu modifizieren, wie z. B. Flexibilität und Widerstandsfähigkeit gegen Abbau, die für die Entwicklung fortschrittlicher Materialien entscheidend sind .
Umweltwissenschaften: Sanierung von Umweltverschmutzung
Die Umweltwissenschaften könnten von der Anwendung der Verbindung in Prozessen zur Sanierung von Umweltverschmutzung profitieren. Ihre chemischen Eigenschaften legen nahe, dass sie an der Synthese von Verbindungen beteiligt sein könnte, die bei der Behandlung von Industrieabfällen oder bei der Reinigung von Ölunfällen verwendet werden .
Biochemie: Studien zur Enzyminhibition
Biochemiker könnten “this compound” als Enzyminhibitor untersuchen. Seine Struktur könnte mit bestimmten Enzymen interagieren und so Einblicke in die Enzymfunktion liefern und die Entwicklung neuer biochemischer Assays unterstützen .
Pharmakologie: Arzneimittel-Abgabesysteme
Die pharmakologische Forschung könnte diese Verbindung in Arzneimittel-Abgabesystemen verwenden. Ihr molekulares Gerüst könnte sich für die Anlagerung von Arzneimittelmolekülen eignen und so deren Stabilität und Bioverfügbarkeit im menschlichen Körper verbessern .
Industrielle Anwendungen: Chemische Produktion
Industriell könnte “this compound” bei der Herstellung von Farbstoffen, Harzen oder anderen Chemikalien verwendet werden, bei denen seine Phenylgruppe zu den gewünschten chemischen Eigenschaften der Endprodukte beitragen könnte .
Analytische Chemie: Chromatographie
Schließlich könnte diese Verbindung in der analytischen Chemie als Standard oder Derivat in chromatographischen Verfahren verwendet werden, um Substanzen innerhalb eines Gemisches aufgrund ihrer eindeutigen chemischen Signatur zu identifizieren oder zu quantifizieren .
Eigenschaften
IUPAC Name |
[2-(2-methoxyethoxy)-4-methylphenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-9-3-4-10(8-12)11(7-9)14-6-5-13-2/h3-4,7H,5-6,8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPRWLRSXGSTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1527217.png)

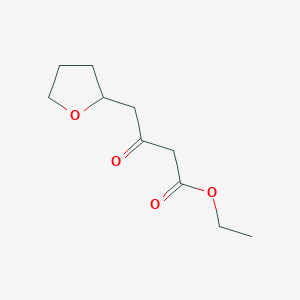
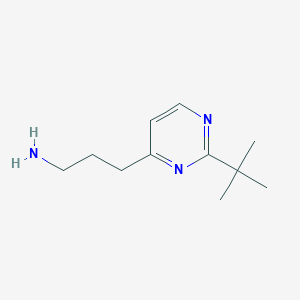
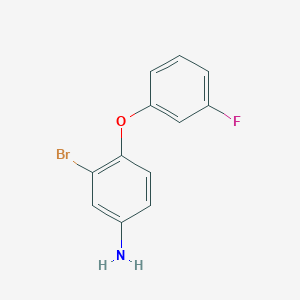
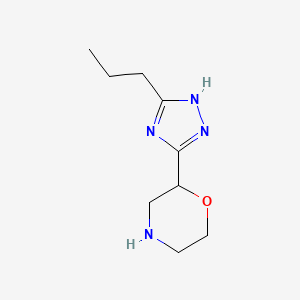
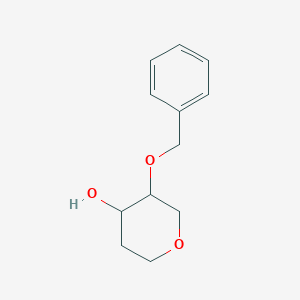
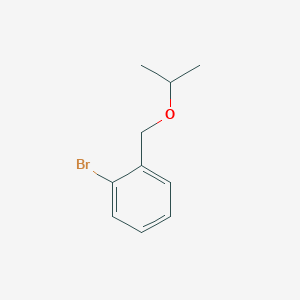
![5-Bromo-2-[(oxolan-3-yl)methoxy]aniline](/img/structure/B1527230.png)

